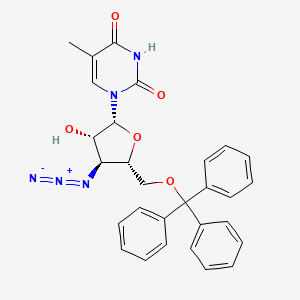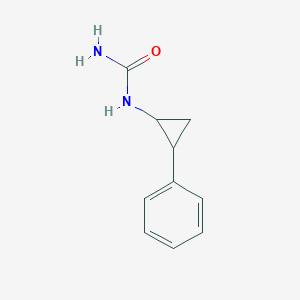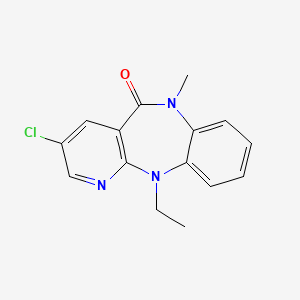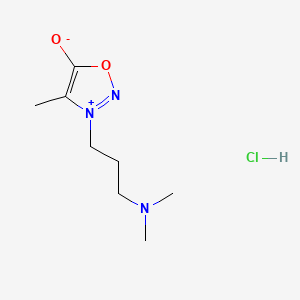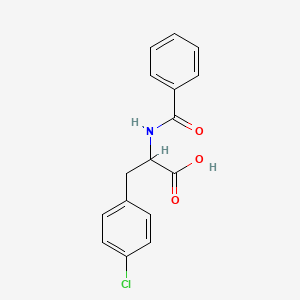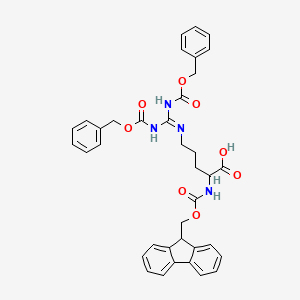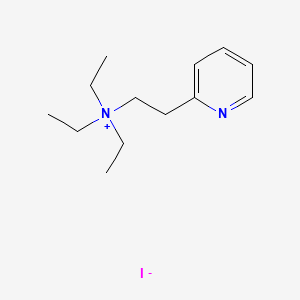
Triethyl(2-(2-pyridyl)ethyl)ammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(2-(2-pyridyl)ethyl)ammonium iodide is a quaternary ammonium compound that features a pyridyl group attached to an ethyl chain, which is further connected to a triethylammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2-(2-pyridyl)ethyl)ammonium iodide typically involves the reaction of 2-(2-pyridyl)ethylamine with triethylamine and an alkylating agent such as ethyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl(2-(2-pyridyl)ethyl)ammonium iodide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as halides, cyanides, or thiolates.
Oxidation and Reduction Reactions: The pyridyl group can participate in redox reactions, leading to the formation of pyridine N-oxides or reduced pyridines.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, potassium cyanide, and thiols. These reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted ammonium salts.
Oxidation Reactions: Products include pyridine N-oxides.
Coupling Reactions: Products include biaryl and heterobiaryl compounds.
Applications De Recherche Scientifique
Triethyl(2-(2-pyridyl)ethyl)ammonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between organic and aqueous phases.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, including ionic liquids and catalysts.
Mécanisme D'action
The mechanism of action of Triethyl(2-(2-pyridyl)ethyl)ammonium iodide involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases. The quaternary ammonium group enhances the solubility of the compound in both organic and aqueous solvents, allowing it to mediate reactions efficiently. The pyridyl group can also participate in coordination chemistry, forming complexes with metal ions and influencing reaction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethylammonium iodide: A quaternary ammonium compound with similar phase-transfer catalytic properties but lacks the pyridyl group.
Pyridinium iodide: Contains a pyridyl group but lacks the triethylammonium moiety, resulting in different solubility and reactivity profiles.
Triethylammonium bromide: Similar structure but with a bromide ion instead of iodide, leading to different reactivity in substitution reactions.
Uniqueness
Triethyl(2-(2-pyridyl)ethyl)ammonium iodide is unique due to the presence of both the pyridyl group and the triethylammonium moiety. This combination allows it to participate in a wider range of chemical reactions and enhances its solubility in various solvents, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
6893-33-0 |
|---|---|
Formule moléculaire |
C13H23IN2 |
Poids moléculaire |
334.24 g/mol |
Nom IUPAC |
triethyl(2-pyridin-2-ylethyl)azanium;iodide |
InChI |
InChI=1S/C13H23N2.HI/c1-4-15(5-2,6-3)12-10-13-9-7-8-11-14-13;/h7-9,11H,4-6,10,12H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
KDWYRENFOSSLEZ-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CCC1=CC=CC=N1.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



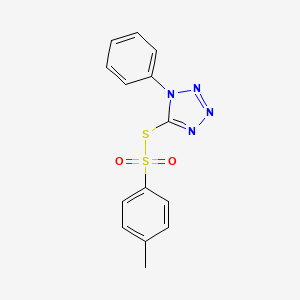



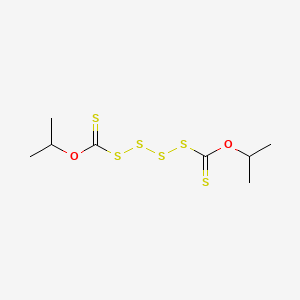
![1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine](/img/structure/B12807086.png)
